molecular formula C12H20O4 B14303671 Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate CAS No. 112329-11-0

Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate

Cat. No.: B14303671
CAS No.: 112329-11-0
M. Wt: 228.28 g/mol
InChI Key: FAVJPLBQJLIPEU-UHFFFAOYSA-N
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Description

Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a pentyl group and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The resulting dioxolane is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is unique due to its combination of a dioxolane ring with a pentyl group and a prop-2-enoate moiety. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

CAS No.

112329-11-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate

InChI

InChI=1S/C12H20O4/c1-3-4-5-7-12(15-9-10-16-12)8-6-11(13)14-2/h6,8H,3-5,7,9-10H2,1-2H3

InChI Key

FAVJPLBQJLIPEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCCO1)C=CC(=O)OC

Origin of Product

United States

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